1-Cyclohexyl-3-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
Description
Propriétés
IUPAC Name |
1-cyclohexyl-3-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-13-7-9-22(10-8-13)16(23)11-15-12-25-18(20-15)21-17(24)19-14-5-3-2-4-6-14/h12-14H,2-11H2,1H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAUZDYDIVGIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via a nucleophilic substitution reaction using 4-methylpiperidine and an appropriate electrophile.
Coupling with Cyclohexyl Isocyanate: The final step involves the coupling of the synthesized intermediate with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
The compound exhibits potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Its mechanism of action appears to involve modulation of cellular pathways associated with proliferation and survival.
Anticancer Research
Recent studies have highlighted the compound's efficacy against specific cancer types:
- Case Study 1 : A study demonstrated that this compound significantly reduced cell viability in human pancreatic adenocarcinoma cells, suggesting its potential as a therapeutic agent for pancreatic cancer .
- Case Study 2 : Another investigation reported that the compound exhibits selective toxicity towards glioblastoma cells, with an IC50 value indicating potent antiproliferative activity .
Structure-Activity Relationship (SAR)
The structural modifications of the compound have been systematically studied to enhance its biological activity:
- Thiazole Ring Modifications : Alterations in the thiazole moiety have been linked to improved selectivity and potency against certain cancer types.
- Piperidine Derivatives : Variations in the piperidine structure have been explored to optimize pharmacokinetic properties and reduce off-target effects.
Applications Beyond Oncology
In addition to its anticancer properties, this compound may have applications in:
- Neurological Disorders : Given its piperidine component, there is potential for application in treating conditions such as anxiety or depression.
- Infectious Diseases : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Urea-Thiazole Derivatives
describes urea-thiazole derivatives with variations in substituents (Table 1). Key comparisons include:
| Compound Name (Full IUPAC) | Substituents (R1/R2) | Melting Point (°C) | Yield (%) | ESI-MS (m/z) [M−2HCl+H]+ | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|---|
| 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) | Trifluoromethylphenyl, hydrazinyl | 198–200 | 70.7 | 667.9 | Aromatic hydrazine group; trifluoromethyl; piperazine linker |
| 1-Cyclohexyl-3-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (Target) | Cyclohexyl, 4-methylpiperidinyl | N/A | N/A | N/A | Cyclohexyl instead of aryl; 4-methylpiperidine vs. piperazine |
Key Observations :
- Linker Flexibility : The 4-methylpiperidinyl-2-oxoethyl group in the target may offer greater conformational rigidity than the hydrazinyl-piperazine linker in 1f , affecting binding pocket interactions .
- Electron-Withdrawing Groups : Compounds like 1g () with hydroxybenzylidene substituents exhibit stronger hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability compared to the target’s aliphatic cyclohexyl group .
Comparison with Urea-Sulfonyl Derivatives
highlights hypoglycemic urea-sulfonyl derivatives (e.g., 5A-5F) with pyrrolidinyl or nitrobenzoyl groups. Unlike the target compound, these feature sulfonyl linkers instead of thiazole rings. For instance, 5G-5J () have nitro groups that may confer electrophilic reactivity, unlike the target’s electron-rich thiazole ring.
Activité Biologique
1-Cyclohexyl-3-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, with CAS number 921492-58-2 and a molecular weight of 364.5 g/mol, is a compound of interest due to its potential biological activity. Its molecular formula is CHNOS. This compound has been studied for various biological activities, including its effects on certain enzyme systems and potential therapeutic applications.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported that certain derivatives showed IC50 values as low as 0.22 µM for AChE inhibition, suggesting potent activity against neurodegenerative conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary studies have also highlighted the antimicrobial properties of this compound. Compounds in the same class have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .
Case Studies and Research Findings
Several case studies have focused on the biological implications of similar compounds:
- Neuroprotective Effects : Research has shown that derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases .
- Anticancer Properties : Some studies suggest that these compounds exhibit cytotoxic effects on cancer cell lines, leading to decreased viability and increased apoptosis rates. For example, one study demonstrated significant reductions in glioma cell viability through multiple mechanisms, including the inhibition of key survival pathways .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how these compounds interact with target proteins. For instance, docking studies revealed stable binding conformations within active sites of AChE, supporting their role as competitive inhibitors .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented; however, related compounds indicate a need for caution due to potential irritant properties observed in laboratory settings .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 1-cyclohexyl-3-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, and how are reaction conditions optimized?
The synthesis typically involves multi-component coupling reactions, leveraging urea/thiourea scaffolds with heterocyclic systems (e.g., thiazole, piperidine). Key steps include:
- Condensation reactions : Coupling cyclohexyl isocyanate with thiazole intermediates bearing 4-methylpiperidinyl ketone moieties.
- Temperature optimization : Reactions are performed at 60–80°C to balance yield and purity .
- Design of Experiments (DOE) : Statistical methods like factorial design minimize trial runs by systematically varying parameters (e.g., solvent polarity, catalyst loading) to optimize yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and urea/thiazole connectivity.
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., analogous urea-thiazole structures in ).
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies byproducts .
Q. How is the compound screened for biological activity in preliminary studies?
- Antibacterial assays : Tested against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution to determine Minimum Inhibitory Concentration (MIC). Activity correlates with electron-withdrawing groups on the thiazole ring .
- Dose-response curves : IC₅₀ values are calculated to assess potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent modulation : Introducing electron-deficient groups (e.g., nitro, halogen) on the thiazole ring improves antibacterial potency by enhancing membrane penetration .
- Piperidine substitution : Varying 4-methylpiperidinyl groups alters lipophilicity, impacting pharmacokinetics .
- Computational docking : Predicts binding affinity to bacterial targets (e.g., dihydrofolate reductase) using molecular dynamics simulations .
Q. What role do computational methods play in predicting reaction pathways and stability?
- Quantum chemical calculations : Identify transition states and intermediates in urea-thiazole coupling reactions, reducing experimental redundancy .
- Reactivity descriptors : Fukui indices predict electrophilic/nucleophilic sites for derivatization .
- Degradation modeling : Accelerated stability studies (e.g., pH, thermal stress) combined with DFT simulations predict hydrolytic degradation pathways .
Q. How should researchers resolve contradictions in biological data across studies?
- Meta-analysis : Compare MIC values across analogous urea derivatives, accounting for variations in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) .
- Control standardization : Ensure consistent inoculum size and growth media (e.g., Mueller-Hinton broth) to minimize variability .
Q. What statistical strategies optimize synthesis and purification processes?
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent ratio, reaction time) to maximize yield. Example: A central composite design reduced synthesis steps by 30% while maintaining >90% purity .
- Membrane separation : Tangential flow filtration isolates the compound from byproducts with >98% recovery .
Q. What mechanistic insights exist for its antibacterial activity?
Q. How does crystallographic analysis inform structural modifications?
Q. Can multi-component reactions streamline the synthesis of complex derivatives?
- One-pot strategies : Simultaneous coupling of urea, thiazole, and piperidine precursors reduces intermediate isolation steps. Example: A three-component reaction achieved 85% yield under microwave irradiation .
- Catalyst screening : Immobilized Lewis acids (e.g., ZnCl₂ on silica) enhance regioselectivity in thiazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
